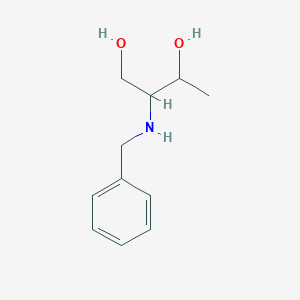

2-(Benzylamino)butane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

7462-56-8 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(benzylamino)butane-1,3-diol |

InChI |

InChI=1S/C11H17NO2/c1-9(14)11(8-13)12-7-10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 |

InChI Key |

UKHROZCMFXXASX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CO)NCC1=CC=CC=C1)O |

Origin of Product |

United States |

Reductive Amination of a Hydroxy Ketone:an Alternative Pathway is the Reductive Amination of a β Hydroxy Ketone, Such As 3 Hydroxybutan 2 One. This Two Step, One Pot Reaction Begins with the Condensation of Benzylamine with the Ketone to Form a Schiff Base Or, More Likely, an Enamine Intermediate, Followed by In Situ Reduction. the Reduction Can Be Achieved Using Various Reducing Agents Like Sodium Borohydride Nabh₄ or Sodium Cyanoborohydride Nabh₃cn . the Mechanism Involves the Nucleophilic Addition of the Hydride to the Iminium Ion Intermediate, Yielding the Final Amino Diol. the Choice of Reducing Agent and Reaction Conditions is Critical for Achieving High Yields and Preventing Side Reactions.msuniv.ac.in

Understanding Stereochemical Control Mechanisms in Amino Diol Synthesis

The synthesis of this compound involves the creation of two chiral centers, meaning four possible stereoisomers can be formed. Controlling the stereochemical outcome is a critical aspect of its synthesis.

In the epoxide ring-opening pathway, the stereochemistry is directly dictated by the stereochemistry of the starting epoxy alcohol. The SN2 reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. Therefore, using an enantiomerically pure epoxide, such as (2R, 3R)-3,4-epoxybutan-2-ol, will lead to the formation of a specific diastereomer of the product. The inherent stereospecificity of the SN2 mechanism provides an excellent method for absolute stereochemical control.

For the reductive amination of 3-hydroxybutan-2-one, stereocontrol is more complex. The initial ketone already contains one stereocenter. The reduction of the iminium ion intermediate creates a second stereocenter. Without a chiral influence, the reaction would likely produce a mixture of diastereomers. Stereochemical control can be achieved by using chiral reducing agents or by employing a chiral catalyst. These chiral agents create a diastereomeric transition state, favoring the formation of one stereoisomer over the other. The development of enantioselective organocatalytic methods has been a significant area of research, allowing for the synthesis of specific stereoisomers in high enantiomeric excess. caltech.educaltech.edu

General strategies for the stereoselective construction of the 2-amino-1,3-diol moiety often involve either inserting the alcohol and amino groups with the correct stereochemistry or forming a bond between two chiral centers. beilstein-journals.org Processes like stereoselective aminohydroxylation have been successfully used to prepare related amino diol structures with high stereoselectivity. beilstein-journals.org

| Synthetic Method | Source of Stereocontrol | Expected Outcome | Relevant Findings |

| Epoxide Ring-Opening | Stereochemistry of the starting epoxide. | Inversion of configuration at the site of nucleophilic attack (SN2). | High diastereoselectivity is achievable with enantiopure epoxides. |

| Reductive Amination | Use of chiral reducing agents or catalysts. | Formation of one diastereomer is favored through diastereomeric transition states. | Can produce mixtures of diastereomers without a chiral influence. |

| Stereoselective Aminohydroxylation | Chiral catalysts (e.g., osmium-based) and chiral ligands. | Highly stereoselective, can produce specific diastereomers exclusively. | Found to be highly effective for related pinane-based amino diols. beilstein-journals.org |

Computational Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experiments alone. rsc.org For a compound like this compound, computational methods can be used to map out the potential energy surfaces of proposed synthetic routes. hokudai.ac.jp By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathway, understand the origins of selectivity, and even design more efficient catalysts or reaction conditions. hokudai.ac.jpresearchgate.net These automated reaction path search methods can uncover not only the expected products but also potential by-products and decomposition pathways. rsc.orghokudai.ac.jp

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone of computational reaction analysis. acs.orgdiva-portal.org For the synthesis of this compound, DFT methods can be employed to model the transition states of the key bond-forming steps in each proposed mechanism.

For instance, in the epoxide ring-opening reaction, calculations can determine the activation energy barriers for the nucleophilic attack of benzylamine at each of the two epoxide carbons. This allows for a quantitative prediction of the regioselectivity of the reaction, explaining why one isomer is formed preferentially. Studies on similar ring-opening reactions have successfully used DFT calculations (e.g., at the M06-2X/6-31G(d,p) level of theory) to explain the observed regio- and stereoselectivity based on the balance between ring strain and orbital overlap, providing a quantum mechanical basis for empirical rules like Baldwin's rules. acs.org

In the context of reductive amination , quantum chemical models can investigate the stereochemical outcome when chiral catalysts are used. By modeling the transition states involving the chiral catalyst, the substrate, and the reducing agent, researchers can understand the non-covalent interactions (such as steric hindrance and hydrogen bonding) that stabilize one diastereomeric transition state over the others. This analysis explains the origin of enantioselectivity and can guide the development of new, more effective catalysts. diva-portal.orgnih.gov Such computational studies have become indispensable in modern synthetic chemistry for analyzing and predicting the outcomes of complex chemical reactions. researchgate.netnih.gov

Stereochemical Investigations and Chiral Properties of 2 Benzylamino Butane 1,3 Diol

Enantiomeric Purity Assessment and Chiral Recognition Studies

The quantification of the enantiomeric excess (ee) and the development of methods for chiral recognition are fundamental aspects of stereochemical investigation. For amino diols like 2-(benzylamino)butane-1,3-diol, several analytical techniques are employed to assess enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers and determining their ratios with high accuracy. Gas-liquid chromatography (GLC) is another effective technique; for instance, enantiomeric ratios of similar chiral molecules have been determined using a Bodman β-PH column. caltech.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, is a widely used method for chiral recognition. researchgate.net Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to create a diastereomeric environment, which results in different chemical shifts for the enantiomers, allowing for their quantification. researchgate.net For diols, chiral boric acids have been shown to be effective derivatizing agents, forming stable cyclic esters that produce significant chemical shift non-equivalence between enantiomers. researchgate.net

Table 1: Methodologies for Enantiomeric Purity Assessment

| Method | Principle | Application & Remarks |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | A common and highly accurate method for determining enantiomeric excess (>99% ee) for chiral diols, crucial for pharmaceutical applications. |

| Chiral GLC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | Has been used to determine enantiomeric ratios of related isoxazolidines after reduction to the corresponding amino alcohols. caltech.edu |

| NMR Spectroscopy | Use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) to induce diastereomeric environments. | Enantiomers exhibit distinct signals (chemical shift non-equivalence), allowing for integration and purity calculation. Chiral boric acids are noted as excellent CDAs for diols. researchgate.net |

Diastereoisomeric Analysis and Resolution Strategies

The analysis and separation of diastereomers are typically more straightforward than for enantiomers due to their different physical properties.

Diastereoisomeric Analysis: Proton NMR (¹H NMR) spectroscopy is a primary tool for determining diastereomeric ratios. caltech.edu The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants for corresponding protons, enabling their identification and quantification within a mixture.

Resolution Strategies: The separation of stereoisomers, or resolution, is crucial for obtaining stereochemically pure compounds. A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.

Diastereomeric Salt Formation: The racemic this compound can be reacted with an enantiomerically pure chiral acid, such as mandelic acid or derivatives of tartaric acid. google.comresearchgate.net This reaction produces a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different physical properties, such as solubility, the two diastereomeric salts can be separated by fractional crystallization. researchgate.net For example, in the resolution of a related compound, (+)-2-benzyl-amino-3-buten-1-ol mandelate (B1228975) was found to be less soluble in solvents like isopropanol (B130326) and acetone (B3395972) than its diastereomer. google.com

Liberation of the Enantiomer: After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired pure enantiomer of the amine. google.com The resolving agent can often be recovered and recycled. google.com

Table 2: Diastereomeric Resolution Strategies for Amino Alcohols

| Strategy | Resolving Agent Example | Principle | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Mandelic Acid | The racemic amine reacts with a single enantiomer of a chiral acid to form two diastereomeric salts with different solubilities, allowing for separation via crystallization. | google.com |

| Diastereomeric Salt Crystallization | Di-O-toluoyl tartaric acid | An effective resolving agent for chiral amines, where the differing crystal packing and intermolecular interactions of the diastereomeric salts facilitate separation. | researchgate.net |

| Kinetic Resolution | Enzymes (e.g., lipases) | An enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. |

Methodologies for Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is the final step in stereochemical characterization.

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. taylorandfrancis.com The technique provides a detailed three-dimensional structure of the molecule as it exists in the crystal lattice. The crystal structure of a related compound, (2S,3S)-2-(N,N-dibenzylamino)butane-1,3-diol, has been determined using this method, unequivocally establishing its absolute stereochemistry. nih.gov The analysis confirmed the S configuration at both the C2 and C3 stereocenters for this particular isomer. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govjasco-global.com It is a powerful spectroscopic tool for determining the absolute configuration of chiral molecules in solution. mdpi.com By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R,R enantiomer), the absolute configuration of the sample can be unambiguously assigned. jasco-global.comarxiv.org This method is advantageous as it can be applied to almost all organic compounds, including those that are difficult to crystallize. jasco-global.com

Table 3: Methods for Absolute Configuration Determination

| Method | Principle | Key Findings/Applicability | Reference |

|---|---|---|---|

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to produce a 3D map of electron density, revealing the precise spatial arrangement of atoms. | Unambiguously determined the absolute configuration of (2S,3S)-2-(N,N-dibenzylamino)butane-1,3-diol. nih.gov It is considered the gold standard for solid-state structure determination. taylorandfrancis.com | nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule in solution. | A powerful tool for determining absolute configuration by comparing experimental spectra to quantum-mechanically calculated spectra. It is well-suited for studies of moderately sized chiral organic molecules. nih.govmdpi.com | jasco-global.commdpi.com |

| NMR Correlation | Chemical correlation of the unknown compound to a compound of known absolute configuration through a series of stereochemically defined reactions. | The absolute configuration of a chiral isoxazolidine (B1194047) was determined by chemical correlation to a butanediol (B1596017) derivative of known configuration. caltech.edu | caltech.edu |

Structural Elucidation and Advanced Characterization of 2 Benzylamino Butane 1,3 Diol and Its Derivatives

X-ray Crystallography and Advanced Refinement Techniques

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com It provides definitive information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding a molecule's structure and function.

Application of Multipolar Atom Models for Electron Density Distribution

Standard crystallographic refinement often relies on the Independent Atom Model (IAM), which assumes that the electron density around an atom is perfectly spherical. wikipedia.org While computationally simple, this model fails to accurately represent the complexities of chemical bonding and electron distribution in molecules, where electron density is distorted by covalent bonds and lone pairs. wikipedia.org

Advanced refinement techniques, such as the Hansen-Coppens multipolar atom model, offer a more sophisticated and accurate description. wikipedia.org This model treats the electron density as aspherical, allowing for a detailed mapping of electron distribution across the molecule. wikipedia.orgacs.org

Table 1: Comparison of Crystallographic Refinement Models for (2S,3S)-2-(N,N-dibenzylamino)butane-1,3-diol Data synthesized from findings indicating significant improvement with multipolar models. nih.govresearchgate.net

| Refinement Parameter | Independent Atom Model (IAM) | Multipolar Atom Model (ELMAM) | Significance |

|---|---|---|---|

| Model Basis | Spherical electron density | Aspherical electron density | More realistic representation of chemical bonds and lone pairs. wikipedia.org |

| R-factor (R1) | Higher value | Lower value | A lower R-factor indicates a better fit between the experimental diffraction data and the calculated model. nih.gov |

| Goodness-of-Fit (GoF) | Sub-optimal | Closer to 1.0 | Indicates a more accurate model. nih.gov |

| Electron Density Map | Less detailed, missing features | Shows electron density in bonding regions and lone pairs | Provides detailed insight into chemical bonding and intermolecular interactions. wikipedia.orgacs.org |

Spectroscopic Characterization of Molecular Structures

Spectroscopic methods are indispensable for elucidating molecular structure, providing complementary information to diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule in solution. libretexts.orgresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information based on the chemical environment of each nucleus.

For 2-(Benzylamino)butane-1,3-diol, the ¹H NMR spectrum would reveal distinct signals for each type of proton. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (~7.2-7.4 ppm). The benzylic protons (PhCH₂-N) would likely appear as a singlet or a pair of doublets, while the protons on the butane (B89635) backbone (CH-N, CH-O, and CH₂) would show complex splitting patterns due to their coupling with adjacent protons. The hydroxyl (OH) protons would appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration. nih.govcarlroth.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. libretexts.org The spectrum of this compound would show distinct peaks for the aromatic carbons, the benzylic carbon, and the four carbons of the butane-1,3-diol backbone. The chemical shifts would confirm the presence of the different functional groups.

Conformational analysis can be performed by examining the vicinal coupling constants (³J) between protons on adjacent carbons, which can be related to the dihedral angle between them via the Karplus equation. This allows for the determination of the preferred conformation of the molecule in solution. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on typical ranges for similar functional groups. libretexts.orgnih.govcarlroth.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (C₆H₅) | 7.2 – 7.4 (multiplet) | 127 – 140 |

| Benzylic (CH₂) | ~3.8 (singlet) | ~54 |

| Amine (NH) | Variable (broad) | N/A |

| CH-N | Variable | ~60-70 |

| CH₂ | Variable | ~40-50 |

| CH-OH | Variable | ~65-75 |

| CH₃ | ~1.2 (doublet) | ~20 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound would be formed. This ion is often unstable and undergoes fragmentation. chemguide.co.uk Key fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion. This is a very common fragmentation pattern for benzylamines. libretexts.org

C-C Bond Cleavage: The carbon-carbon bonds within the butane-diol chain can break, leading to various fragment ions.

Loss of Water: The hydroxyl groups can be eliminated as a neutral water molecule (H₂O), resulting in a peak at M-18. This is characteristic of alcohols. libretexts.org

Cleavage adjacent to Oxygen: Bonds next to the hydroxyl groups can also break, leading to further characteristic fragments.

The analysis of these fragments allows for the reconstruction of the original molecular structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₁H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₁H₁₅NO]⁺ | Loss of H₂O (M-18) |

| 106 | [C₇H₈N]⁺ | Cleavage of C-N bond with H rearrangement |

| 91 | [C₇H₇]⁺ | Benzyl or Tropylium ion (alpha-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic and Derivatization Techniques for Analysis

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for separating and analyzing components in a mixture. The analysis of polar compounds like this compound often requires derivatization to improve analytical performance. researchgate.net

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. For GC analysis, this typically means increasing volatility and thermal stability. For both GC and LC, derivatization can enhance detection sensitivity. researchgate.netnih.gov

Several strategies are applicable to the functional groups (secondary amine, two hydroxyls) in this compound:

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine and hydroxyl groups to form stable, volatile esters and amides. These derivatives are particularly useful for GC with electron capture detection (ECD) due to the presence of fluorine atoms. researchgate.net

Silylation: The hydroxyl groups can be readily converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. nist.gov

Benzoylation: Benzoyl chloride is a versatile reagent that reacts with primary and secondary amines, as well as alcohols, to form benzoyl derivatives. nih.gov This can be useful for enhancing detection in HPLC with a UV detector, as the benzoyl group is a strong chromophore.

These derivatization techniques allow for robust and sensitive quantification and identification of this compound in complex matrices.

Table 4: Derivatization Strategies for this compound

| Strategy | Reagent | Target Functional Group(s) | Purpose |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Amine (NH), Hydroxyls (OH) | Increase volatility for GC; enhance detection (ECD). researchgate.net |

| Silylation | BSTFA, TMCS | Hydroxyls (OH), Amine (NH) | Increase volatility and thermal stability for GC-MS. nist.gov |

| Benzoylation | Benzoyl Chloride (BzCl) | Amine (NH), Hydroxyls (OH) | Enhance UV detection for HPLC. nih.gov |

Reaction Mechanisms and Mechanistic Studies Involving 2 Benzylamino Butane 1,3 Diol

Elucidation of Formation Reaction Mechanisms for 2-(Benzylamino)butane-1,3-diol

The formation of this compound can be approached through several synthetic pathways. The elucidation of these mechanisms relies on established principles of organic reactions. Two plausible and common strategies include the nucleophilic ring-opening of an epoxide and the reductive amination of a carbonyl compound.

Applications of 2 Benzylamino Butane 1,3 Diol in Catalysis and Ligand Design

Role as Chiral Ligands in Asymmetric Catalysis

Chiral amino diols are a significant class of ligands in asymmetric catalysis. The presence of both a nitrogen atom and two hydroxyl groups allows them to act as multidentate ligands, forming stable complexes with a variety of metal centers. wikipedia.orgresearchgate.net The chirality inherent in the ligand backbone is transferred to the catalytic complex, creating a chiral environment that can effectively discriminate between enantiomeric transition states in a chemical reaction. nih.gov This leads to the preferential formation of one enantiomer of the product.

The combination of a soft nitrogen donor and hard oxygen donors in amino diols makes them versatile for coordinating with various transition metals, including palladium, rhodium, copper, and titanium. acs.orgnih.govumich.edu The benzyl (B1604629) group on the nitrogen atom, as in 2-(benzylamino)butane-1,3-diol, can introduce beneficial steric bulk. This steric hindrance can play a crucial role in influencing the facial selectivity of substrate approach to the metal center, thereby enhancing enantioselectivity. wikipedia.org

Enantioselective Transformations Mediated by this compound Based Ligands

While specific data tables for reactions catalyzed by ligands derived directly from this compound are not prominently available in published literature, the applications of closely related structures highlight their potential. For instance, palladium complexes of chiral amino diols have been used in tandem allylic substitution reactions to construct chiral morpholine (B109124) and piperazine (B1678402) derivatives. acs.org In these reactions, the ligand controls the stereochemical outcome of the cyclization process.

Furthermore, iron-catalyzed sulfa-Michael additions and copper-catalyzed aza-Friedel–Crafts reactions have been successfully rendered enantioselective using chiral ligands with similar structural features. nih.govmdpi.com These reactions demonstrate the capacity of such ligands to induce high enantioselectivity in carbon-sulfur and carbon-nitrogen bond-forming reactions, which are fundamental transformations in organic synthesis. The general success of these systems suggests that a ligand based on this compound could be effective in a range of enantioselective transformations, including additions, reductions, and cross-coupling reactions.

Table 1: Representative Enantioselective Reactions with Related Amino Alcohol/Diol Ligands

| Catalyst/Ligand Type | Reaction Type | Substrate Example | Product ee (%) | Reference |

| Pd/(R)-BINAP | Tandem Allylic Substitution | 1,4-diacetoxy-cis-2-butene + 2-(benzylamino)ethanol | up to 65% | acs.org |

| Cu(II)/(S)-Ph-Box | aza-Friedel–Crafts | N-tosyl-hydrocinnamaldehyde imine + Phenol | up to 99% | nih.gov |

| Fe(II)/Bolm's Ligand | sulfa-Michael Addition | α,β-unsaturated oxazolidin-2-one + Benzylthiol | 92% | mdpi.com |

This table presents data for structurally related ligand systems to illustrate the potential applications and expected performance in asymmetric catalysis.

Application as Chiral Auxiliaries in Stereocontrolled Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org Chiral 1,2- and 1,3-diols, as well as amino alcohols, are frequently used as effective chiral auxiliaries. researchgate.netresearchgate.net

The this compound scaffold is well-suited for this role. It can be attached to a substrate, for example, via an ester or amide linkage. The defined stereochemistry of the auxiliary's backbone, combined with the steric influence of the benzyl group, can effectively shield one face of the reactive molecule. wikipedia.org This forces an incoming reagent to attack from the less hindered face, resulting in a diastereoselective reaction. nih.gov For example, chiral oxazolidinones, which can be conceptually derived from amino alcohols, are famously used in stereoselective alkylation and aldol (B89426) reactions, establishing two contiguous stereocenters with high control. wikipedia.org After the reaction, the auxiliary can typically be cleaved and recovered for reuse. nih.gov

Coordination Chemistry and Metal Complex Formation with Amino Diols

The formation of coordination compounds is central to the function of this compound as a ligand. researchgate.net As a potential tridentate ligand (O, N, O), it can form stable chelate rings with a central metal ion. researchgate.net The formation of five- or six-membered chelate rings is generally favored, and the butane-1,3-diol backbone allows for the formation of a stable six-membered ring upon coordination of the two hydroxyl groups. The nitrogen atom can coordinate simultaneously to form an additional chelate ring.

The properties of the resulting metal complex, such as its geometry, stability, and electronic characteristics, are dictated by the nature of the metal and the ligand itself. researchgate.net The coordination can render the metal center a chiral Lewis acid, which can then activate a substrate enantioselectively. nih.gov The benzyl substituent can influence the steric environment around the metal, which is a critical factor for achieving high levels of asymmetric induction. mdpi.com The study of these metal complexes, often using techniques like X-ray crystallography and various spectroscopic methods, is essential for understanding the mechanism of catalysis and for the rational design of more effective chiral catalysts. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Benzylamino Butane 1,3 Diol

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 2-(benzylamino)butane-1,3-diol. The presence of multiple rotatable bonds leads to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer.

Theoretical studies, typically employing Density Functional Theory (DFT) methods, can elucidate the geometries and relative energies of these conformers. A thorough conformational search would involve systematic rotation around key dihedral angles, such as those of the butane (B89635) backbone and the benzylamino side chain. The results of such an analysis would reveal the most energetically favorable conformations.

For instance, intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformers. A hydrogen bond could form between the hydroxyl groups and the nitrogen atom of the amino group, or between a hydroxyl group and the pi-system of the benzyl (B1604629) ring. The relative energies of these conformers would determine their population distribution at a given temperature.

A representative energy landscape would map the potential energy of the molecule as a function of one or more key dihedral angles. This landscape would feature valleys corresponding to stable conformers and hills representing the energy barriers for interconversion between them.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-N-C-Ar) | Relative Energy (kcal/mol) |

| 1 | -60° (gauche) | 180° (anti) | 0.00 |

| 2 | 180° (anti) | 180° (anti) | 1.25 |

| 3 | 60° (gauche) | 60° (gauche) | 2.50 |

| 4 | -60° (gauche) | -60° (gauche) | 2.75 |

Note: This table is a hypothetical representation of data that would be generated from a computational conformational analysis.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent box. Simulations in an explicit solvent, like water, are particularly valuable for understanding intermolecular interactions. The hydroxyl and amino groups of this compound are capable of forming hydrogen bonds with surrounding water molecules. The benzyl group, being hydrophobic, would likely influence the local structuring of water.

Analysis of the radial distribution functions from an MD simulation can quantify the intermolecular interactions. For example, the radial distribution function between the oxygen atoms of the hydroxyl groups and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Table 2: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water

| Hydrogen Bond Type | Average Distance (Å) | Average Lifetime (ps) |

| Diol O-H --- Water O | 1.85 | 2.5 |

| Amino N-H --- Water O | 1.95 | 1.8 |

| Water O-H --- Diol O | 1.90 | 2.2 |

| Water O-H --- Amino N | 2.05 | 1.5 |

Note: This table is a hypothetical representation of data that would be generated from a molecular dynamics simulation.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are also powerful tools for predicting the spectroscopic and electronic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity and electronic structure.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would predict the ¹H and ¹³C NMR spectra, which are sensitive to the local electronic environment of each nucleus. researchgate.net For example, the protons of the benzyl group would have distinct chemical shifts depending on their proximity to the electron-withdrawing amino group.

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculations would reveal the characteristic vibrational modes of the molecule, such as the O-H and N-H stretching frequencies, which are indicative of hydrogen bonding.

The electronic properties of this compound can be further explored by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability. A molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule.

Table 3: Predicted Spectroscopic and Electronic Properties of 2-(benzylamino)propane-1,3-diol (B13306671) (a similar compound) . uni.lu

| Property | Predicted Value |

| XlogP | 0.2 |

| Monoisotopic Mass | 181.11028 Da |

| [M+H]+ Collision Cross Section (Ų) | 140.2 |

| [M+Na]+ Collision Cross Section (Ų) | 145.1 |

| [M-H]- Collision Cross Section (Ų) | 140.7 |

Note: This data is for the related compound 2-(benzylamino)propane-1,3-diol and is sourced from PubChem. uni.lu It serves as an example of the types of properties that can be predicted computationally.

Q & A

Q. Basic

- Gas Chromatography-Differential Mobility Spectrometry (GC-DMS) : Enhances resolution for detecting trace impurities or degradation products .

- Chiral HPLC or Polarimetry : Resolves enantiomers (critical for stereoisomeric purity, as seen in (3R)-butane-1,3-diol studies) .

- X-ray Crystallography : Validates absolute configuration using multipolar atom models, as demonstrated in related diol structures .

How can researchers address discrepancies in reported biological activities of this compound across different studies?

Advanced

Discrepancies may arise from:

- Context-specific mechanisms : In plants, it suppresses nematode infection via volatile organic compound (VOC) pathways , whereas in mammals, it alters blood metabolites (e.g., increased ketone bodies) .

- Experimental variables : Dose, route of administration, and model systems (e.g., in vitro liver slices vs. whole-organism studies).

Resolution strategies : - Standardize assay conditions (e.g., controlled diets in rodent studies ).

- Use isotopic tracing (e.g., C-labeled compounds) to track metabolic fates across systems.

What strategies optimize the stereochemical purity of this compound during synthesis?

Q. Advanced

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butyldimethylsilyl-protected intermediates) to enforce stereocontrol .

- Asymmetric catalysis : Enantioselective reduction of ketone precursors with chiral catalysts (e.g., Ru-BINAP complexes).

- Crystallization-induced diastereomer resolution : Separate diastereomeric salts using chiral acids (e.g., tartaric acid derivatives) .

What are the recommended storage conditions to maintain the stability of this compound?

Q. Basic

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation or photolysis .

- Humidity control : Use desiccants (silica gel) to avoid hygroscopic absorption, which may promote hydrolysis.

- Inert atmosphere : Argon or nitrogen headspace minimizes oxidation of the benzylamino group .

How does the stereochemistry of this compound influence its biological interactions, and what methods validate this?

Q. Advanced

- Enantiomer-specific activity : The (3R)-isomer may exhibit higher binding affinity to enzymes (e.g., dehydrogenases) due to spatial compatibility with active sites .

- Validation methods :

What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

Q. Basic

- Cell viability assays (MTT/XTT): Screen for cytotoxicity in mammalian cell lines (e.g., HepG2).

- Enzyme inhibition assays : Test interactions with targets like alcohol dehydrogenases or ketone reductases .

- Plant-pathogen co-cultures : Assess nematode suppression efficacy using root-knot nematode (RKN) models .

When encountering contradictory metabolic data in mammalian models, how should experimental variables be controlled?

Q. Advanced

- Dietary controls : Standardize carbohydrate/fat ratios (e.g., 70% carbs vs. 45% carbs in rodent diets) to isolate compound-specific effects .

- Dosage regimens : Compare acute vs. chronic exposure (e.g., single bolus vs. 28-day feeding studies).

- Analytical consistency : Use identical protocols for metabolite quantification (e.g., LC-MS for acetoacetate and β-hydroxybutyrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.